CGI1746 is a small molecule classified as a tyrosine kinase inhibitor. It was first identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). [, , , ] BTK plays a crucial role in B cell receptor signaling, which is essential for B-cell development and activation. [, ] As such, CGI1746 has been widely used as a research tool to investigate the role of BTK in various cellular processes, especially within the context of B cell malignancies and autoimmune diseases. [, , , , , ]
The molecular structure of CGI1746 consists of a pyrazolo[3,4-d]pyrimidine core, substituted with a morpholine-4-carboxamide group at the 6-position and a 4-tert-butylbenzamide group at the 2-position. [] Further details regarding the crystal structure of CGI1746 in complex with BTK can be found in the cited reference. []
CGI1746 functions as a reversible inhibitor of BTK, primarily targeting its inactive conformation. [, ] It binds to the ATP-binding site of BTK, competing with ATP and thereby inhibiting BTK's catalytic activity. [, ] This inhibition disrupts downstream signaling pathways involved in B cell activation, proliferation, and survival. [, , ] Studies have shown that CGI1746 exhibits higher affinity for the inactive form of BTK, making it a promising candidate for the development of selective kinase inhibitors. []
Investigating BTK signaling: CGI1746 is a valuable tool for dissecting the role of BTK in B cell signaling pathways, particularly in the context of B cell malignancies and autoimmune diseases. [, , , ]
Evaluating therapeutic potential: The efficacy of CGI1746 in inhibiting BTK activity has been explored in preclinical studies for various diseases. [, , , , ] For instance, CGI1746 has demonstrated promising results in preclinical models of multiple myeloma, suppressing myeloma cellular senescence and tumor growth. [] Similarly, it has shown potential in inhibiting Toxoplasma gondii proliferation in vitro. []
Developing novel BTK inhibitors: The structural information obtained from the complex of CGI1746 with BTK can be utilized in structure-based drug design to develop novel and more potent BTK inhibitors. []
Investigating BTK isoform selectivity: CGI1746 has been used to study the differences between various BTK isoforms, such as BTK-C, which is predominantly expressed in prostate cancer cells. []
Understanding drug resistance mechanisms: CGI1746 has been employed in studies investigating mechanisms of resistance to BTK inhibitors, such as those involving the BTK C481S mutation. [, ]
Studying the role of BTK in non-B cell malignancies: CGI1746 has been used to explore the therapeutic potential of targeting BTK in other cancer types, including breast and prostate cancer. [, ]
Developing next-generation BTK degraders: Building upon the success of CGI1746-based degraders like DD-03-007 and DD-03-171, future research could focus on developing even more potent and selective BTK degraders with improved pharmacological profiles. []
Exploring its potential in combination therapies: Investigating the efficacy of CGI1746 in combination with other therapeutic agents, such as conventional chemotherapy or other targeted therapies, could lead to synergistic effects and improved treatment outcomes. [, ]
Uncovering its potential off-target effects: While CGI1746 is considered a selective BTK inhibitor, further research is needed to fully characterize its potential off-target effects and their implications for long-term therapeutic use. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: